Cas no 102810-33-3 (Methyl 4-[4-[(4-methoxycarbonylbenzoyl)amino]butylcarbamoyl]benzoate)

Methyl 4-[4-[(4-methoxycarbonylbenzoyl)amino]butylcarbamoyl]benzoate structure
102810-33-3 structure
Product Name:Methyl 4-[4-[(4-methoxycarbonylbenzoyl)amino]butylcarbamoyl]benzoate
CAS-nummer:102810-33-3
MF:C22H24N2O6
MW:412.435766220093
CID:1134503
PubChem ID:3277465
Update Time:2025-04-20

Methyl 4-[4-[(4-methoxycarbonylbenzoyl)amino]butylcarbamoyl]benzoate Chemische en fysische eigenschappen

Naam en identificatie

    • Methyl 4-[4-[(4-methoxycarbonylbenzoyl)amino]butylcarbamoyl]benzoate
    • N,N'-bis-(4-methoxycarbonylbenzoyl)-1,4-butanediamine
    • Benzoic acid, 4,4'-[1,4-butanediylbis(iminocarbonyl)]bis-, dimethyl ester
    • N,N'-butanediyl-bis-terephthalamic acid dimethyl ester
    • N,N'-Butandiyl-bis-terephthalamidsaeure-dimethylester
    • N,N'-Di(4-carbomethoxybenzoyl)-1,4-butanediamine
    • ACMC-20m5rq
    • ZINC05320317
    • SureCN5554988
    • AKOS003248389
    • N,N'-Bis-(4-methoxycarbonyl-benzoyl)-tetramethylendiamin
    • AC1MLYCD
    • AmbscR-051394
    • CTK0G7387
    • N,N'-bis-(4-methoxycarbonylbenzoyl)-1,4-butanediamine; Benzoic acid, 4,4'-[1,4-butanediylbis(iminocarbonyl)]bis-, dimethyl ester; N,N'-butanediyl-bis-terephthalamic acid dimethyl ester; N,N'-Butandiyl-bis-terephthalamidsaeure-dimethylester; N,N'-Di(4-carbomethoxybenzoyl)-1,4-butanediamine; ACMC-20m5rq; ZINC05320317; SureCN5554988; AKOS003248389; N,N'-Bis-(4-methoxycarbonyl-benzoyl)-tetramethylendiamin; AC1MLYCD; AmbscR-051394; CTK0G7387
    • SCHEMBL5554988
    • DTXSID20390955
    • OIPHSVWJGAJSDR-UHFFFAOYSA-N
    • 102810-33-3
    • Inchi: 1S/C22H24N2O6/c1-29-21(27)17-9-5-15(6-10-17)19(25)23-13-3-4-14-24-20(26)16-7-11-18(12-8-16)22(28)30-2/h5-12H,3-4,13-14H2,1-2H3,(H,23,25)(H,24,26)
    • InChI-sleutel: OIPHSVWJGAJSDR-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CC(C(=O)OC)=CC=1)NCCCCNC(C1C=CC(C(=O)OC)=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 412.16352
  • Monoisotopische massa: 412.16343649g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 11
  • Complexiteit: 540
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.6
  • Topologisch pooloppervlak: 111Ų

Experimentele eigenschappen

  • PSA: 110.8
Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd